(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity, stability, and acidity or basicity.Scientific Research Applications
Allosteric Modulation and Agonism of α7 Nicotinic Acetylcholine Receptors
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, also known as GAT107, is studied for its role as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors (nAChRs). It demonstrates a prolonged period of potentiation of acetylcholine responses even after the drug is washed out. This property is significant in understanding the regulation of signal transduction, especially in the context of treatments for inflammation and inflammatory pain (Papke, R. et al., 2017).
Pharmacological Diversity of Allosteric Modulators
The compound showcases the diversity of pharmacological properties of allosteric modulators of the α7 nAChR. Even minimal changes in its chemical structure, such as the location of a bromine atom on the phenyl ring, have profound effects on its pharmacological activities. This highlights the importance of subtle structural variations in determining the compound's function as an allosteric modulator or agonist (Gill, J. K. et al., 2012).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of this compound and its derivatives are of interest in chemical research. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides has been studied to understand the molecular configurations and reactions of these compounds under different conditions (Tolstikov, A. G. et al., 2014).
Cycloaddition Reactions and Synthesis of Substituted Phenanthridines
Cycloaddition reactions involving derivatives of this compound lead to the creation of substituted phenanthridines and cyclopenta[c]quinolines. These reactions are pivotal in the synthesis of complex heterocyclic compounds, which have applications in various fields, including pharmaceuticals and material science (Lucchini, V. et al., 1986).
Neurotropic Activity and Drug Synthesis
The compound's derivatives have been explored for their neurotropic activities. A series of substituted 5-dialkylaminoacetyl derivatives were synthesized and evaluated for their effects on acute toxicity, analgesic activity, and influence on locomotor and exploratory activity in animal models. Such studies are essential for developing new pharmaceuticals with potential therapeutic applications in neurology and pain management (Krainova, G. et al., 2009).
Molecular Determinants of Allosteric Activation
Research on this compound has also contributed to understanding the critical molecular determinants of α7 nicotinic acetylcholine receptor allosteric activation. This includes identifying specific binding sites and interactions critical for the compound's function as both an allosteric modulator and an agonist. Such insights are crucial for designing drugs targeting these receptors for therapeutic purposes (Horenstein, N. et al., 2016).
Anti-Breast Cancer Activity
Another interesting application is in the field of oncology. Novel compounds related to this chemical have been synthesized and studied for their potential anti-breast cancer activity. This includes examining their solubility, drug loading efficiency, and antiproliferative properties in cancer cell lines. Such research is fundamental in developing new cancer treatments (Marcos, X. et al., 2021).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or suggesting further studies that could be done on the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
I hope this general outline helps! If you have a specific question about any of these steps, feel free to ask!
properties
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-HDMKZQKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.